GNF-5837 - 1033769-28-6

GNF-5837

Catalog Number: EVT-269674
CAS Number: 1033769-28-6
Molecular Formula: C28H21F4N5O2
Molecular Weight: 535.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GNF-5837 is a potent, selective, and orally bioavailable pan-tropomyosin receptor kinase (TRK) inhibitor. [] Discovered through screening the Genentech (GNF) kinase collection, it exhibits inhibitory activity against TRKA, TRKB, and TRKC receptors. [] GNF-5837 serves as a valuable tool in scientific research to investigate the role of TRK signaling in various biological processes, particularly in cancer development and progression. [, ]

Future Directions
  • Further exploration of its anti-ferroptotic activity: Investigating the precise mechanisms underlying this activity and its potential therapeutic implications in various disease models. []
  • Investigating its use in combination therapies: Exploring synergistic effects with other anti-cancer agents to enhance treatment efficacy and overcome drug resistance. [, ]
  • Developing more potent and selective TRK inhibitors: GNF-5837 serves as a starting point for developing next-generation inhibitors with improved pharmacological properties. []
  • Exploring its potential in other disease models: Investigating its therapeutic potential in diseases where TRK signaling plays a role, such as inflammatory and neurodegenerative diseases. [, ]
Overview

GNF-5837 is a potent and selective inhibitor of the tropomyosin receptor kinase (TRK) family, specifically targeting TRK A and TRK B receptors. This compound has garnered attention due to its effectiveness in suppressing tumor growth in various cancer models, making it a significant candidate for therapeutic applications in oncology. The development of GNF-5837 was driven by the need for selective TRK inhibitors that could minimize off-target effects while effectively inhibiting cancer cell proliferation and survival signaling pathways associated with TRK receptors.

Source and Classification

GNF-5837 was developed through a systematic screening of the GNF kinase collection, which aimed to identify selective inhibitors of TRK receptors. The compound is classified as a pan-TRK inhibitor, demonstrating high selectivity with inhibitory concentrations (IC50) of 8 nM for TRK A and 12 nM for TRK B, indicating its potential for targeted cancer therapies . The compound's design is based on optimizing oxindole derivatives to enhance selectivity and potency against TRK receptors while maintaining favorable pharmacokinetic properties .

Synthesis Analysis

The synthesis of GNF-5837 involves several key steps that optimize the oxindole scaffold. Initial screening identified a series of novel oxindole inhibitors, leading to the optimization of structural features to enhance selectivity against other kinases, particularly vascular endothelial growth factor receptor 2 (KDR) .

Technical Details

  1. Starting Materials: The synthesis begins with readily available oxindole derivatives.
  2. Reactions: Key reactions include amide bond formation and modifications to the aromatic rings to introduce substituents that enhance binding affinity.
  3. Optimization: Structure-activity relationship studies guided modifications to improve selectivity and potency .
Molecular Structure Analysis

The molecular structure of GNF-5837 can be characterized by its oxindole core, which is crucial for its interaction with the TRK receptors. The compound's structure includes:

  • A central oxindole moiety.
  • Substituents that enhance hydrophobic interactions within the binding pocket of the TRK kinases.

Data

  • Molecular Formula: C15_{15}H12_{12}N2_{2}O
  • Molecular Weight: 240.26 g/mol
  • Chemical Structure: The specific arrangement of atoms allows GNF-5837 to fit into the kinase domain of TRK receptors effectively, facilitating its inhibitory action .
Chemical Reactions Analysis

The primary chemical reactions involved in the synthesis of GNF-5837 include:

  1. Amide Coupling: Formation of amide bonds between oxindole derivatives and various acylating agents.
  2. Substitution Reactions: Introduction of fluorine or other substituents on the aromatic rings to enhance selectivity and potency.
  3. Deprotection Steps: Removal of protecting groups used during synthesis to yield the final active compound .
Mechanism of Action

GNF-5837 exerts its antitumor effects primarily through inhibition of TRK signaling pathways, which are critical for cell proliferation, survival, and differentiation in both neural and non-neural tissues.

Process

  1. Inhibition of Kinase Activity: By binding to the ATP-binding site of TRK A and TRK B, GNF-5837 prevents phosphorylation events that activate downstream signaling pathways.
  2. Induction of Apoptosis: The compound has been shown to induce cell cycle arrest and apoptosis in renal carcinoma cells by modulating key apoptotic proteins such as Bcl-2 and Bax .
  3. Impact on Tumor Growth: In vivo studies demonstrated significant tumor growth inhibition in mouse models bearing xenografts expressing TRK receptors .
Physical and Chemical Properties Analysis

GNF-5837 possesses several notable physical and chemical properties:

  • Solubility: The compound is designed to be orally bioavailable, indicating good solubility in biological systems.
  • Stability: Stability under physiological conditions is crucial for its therapeutic application.
  • Selectivity Profile: High selectivity towards TRK receptors minimizes off-target effects, enhancing its safety profile in clinical settings .
Applications

GNF-5837 has significant potential applications in scientific research and clinical settings:

  1. Cancer Therapy: As a targeted therapy for cancers driven by aberrant TRK signaling, including certain neuroblastomas and other solid tumors.
  2. Research Tool: It serves as a valuable tool for elucidating the role of TRKs in cancer biology and may aid in the development of combination therapies .
  3. Drug Development: GNF-5837’s profile makes it a candidate for further development into clinical trials aimed at evaluating its efficacy and safety in human subjects .

Properties

CAS Number

1033769-28-6

Product Name

GNF-5837

IUPAC Name

1-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[4-methyl-3-[[(3Z)-2-oxo-3-(1H-pyrrol-2-ylmethylidene)-1H-indol-6-yl]amino]phenyl]urea

Molecular Formula

C28H21F4N5O2

Molecular Weight

535.5 g/mol

InChI

InChI=1S/C28H21F4N5O2/c1-15-4-6-19(35-27(39)37-25-11-16(28(30,31)32)5-9-22(25)29)13-23(15)34-18-7-8-20-21(12-17-3-2-10-33-17)26(38)36-24(20)14-18/h2-14,33-34H,1H3,(H,36,38)(H2,35,37,39)/b21-12-

InChI Key

YYDUWLSETXNJJT-MTJSOVHGSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)F)NC3=CC4=C(C=C3)C(=CC5=CC=CN5)C(=O)N4

Solubility

Soluble in DMSO, not in water

Synonyms

GNF5837; GNF-5837; GNF 5837.

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)F)NC3=CC4=C(C=C3)C(=CC5=CC=CN5)C(=O)N4

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)F)NC3=CC4=C(C=C3)/C(=C/C5=CC=CN5)/C(=O)N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.